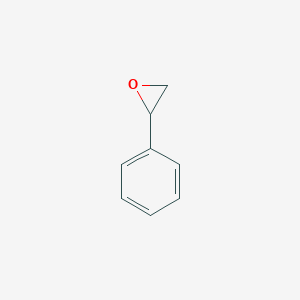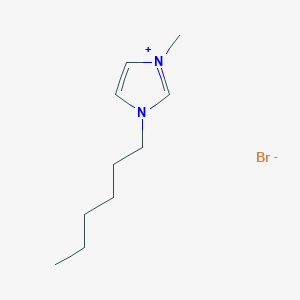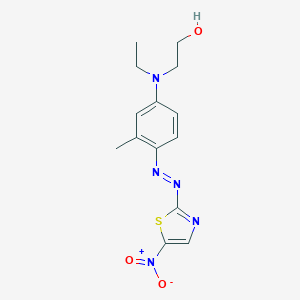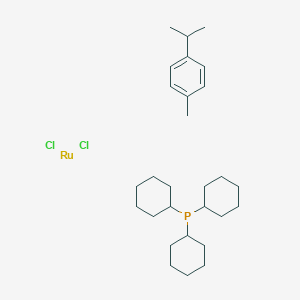
Dichloro(P-cymene)tricyclohexylphosphineruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is a coordination complex where ruthenium is the central metal atom. It is characterized by the presence of a P-cymene ligand, which is a methylated and isopropylated derivative of benzene, and a tricyclohexylphosphine ligand, which is a trialkylphosphine with cyclohexyl groups. The complex is part of a broader class of organometallic compounds that have been extensively studied for their unique structural properties and reactivity.
Synthesis Analysis
The synthesis of related ruthenium complexes typically involves bridge-splitting reactions of chlorido-dimers with appropriate phosphine ligands. For example, the synthesis of a similar complex, dichlorido(η^6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II), was achieved by reacting the chlorido-dimer [RuCl2(η^6-p-cymene)]2 with tris(2-cyanoethyl)phosphine (tcep) . This method could potentially be adapted for the synthesis of dichloro(P-cymene)tricyclohexylphosphineruthenium(II) by using tricyclohexylphosphine instead of tcep.
Molecular Structure Analysis
The molecular structure of ruthenium complexes can be determined using single-crystal X-ray structure determination. For instance, the aforementioned dichlorido(η^6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) complex was found to have a distorted octahedral geometry around the ruthenium atom, coordinated by p-cymene in an η^6-fashion, two chlorides, and the phosphorus atom of the tcep ligand . It is likely that the dichloro(P-cymene)tricyclohexylphosphineruthenium(II) would exhibit a similar octahedral coordination geometry.
Chemical Reactions Analysis
Ruthenium complexes are known for their reactivity and ability to undergo various chemical reactions. The phosphine ligands in these complexes can participate in ligand exchange reactions, as seen in the synthesis of phosphine-diphenylphosphenium donor-acceptor cationic complexes . Such reactivity could be explored with dichloro(P-cymene)tricyclohexylphosphineruthenium(II) to form new compounds with P-P bonds or to study its kinetic stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of ruthenium complexes can be studied using various spectroscopic techniques, such as NMR spectroscopy, ESI mass spectrometry, and IR spectroscopy. For example, the dichlorido(η^6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) complex was characterized by NMR and ESI mass spectrometry, which revealed the formation of negative ions by association with a chloride ion . Similar studies could be conducted on dichloro(P-cymene)tricyclohexylphosphineruthenium(II) to understand its stability, electronic structure, and potential for forming adducts with other ions or molecules.
Scientific Research Applications
-
Cancer Research
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used in the field of cancer research . It’s being studied for its potential as an anticancer drug .
- The compound targets enzymes, peptides, and intracellular proteins in addition to DNA, allowing it to specifically target cancer cells . This “multitargeted” approach may allow researchers to find specific targets and tune a new-generation organometallic complex accordingly .
- BOLD-100 is the most advanced Ru-based treatment currently under investigation as an anticancer therapeutic . It’s being studied for the treatment of advanced gastric, pancreatic, colon, and bile duct cancers .
-
Chemical Synthesis
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used as a catalyst in chemical synthesis .
- It’s used in hydrosilylation reactions . Hydrosilylation is a process where a silicon-hydrogen bond is added across a multiple bond like a carbon-carbon double bond .
- The outcomes of these reactions can vary depending on the specific reactants and conditions used .
-
Organometallic Chemistry
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used in the field of organometallic chemistry .
- Researchers have used density functional theory (DFT) calculations to understand the reaction mechanisms leading to the formation of dithiolato and trithiolato complexes starting from the dichloro(P-cymene)ruthenium(II) dimer .
- The results of the DFT study have allowed researchers to rationalize experimental results and synthesize previously unreported and hitherto considered as unrealistic complexes .
-
Ring Opening Polymerization Reactions
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used as a catalyst component with (trimethylsilyl)diazomethane for ring opening polymerization reactions .
- Ring-opening polymerization is a form of chain-growth polymerization, in which the terminal end of a polymer acts as a reactive center where further cyclic monomers join to form a larger polymer chain through ionic propagation .
- The outcomes of these reactions can vary depending on the specific reactants and conditions used .
-
Controlled Atom Transfer Radical Polymerization of Acrylates
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used as a catalyst for the controlled atom transfer radical polymerization of acrylates .
- Atom transfer radical polymerization is a type of living radical polymerization. It is a method of polymerization in which the growth of a polymer chain is regulated by a process of reversible deactivation .
- The outcomes of these reactions can vary depending on the specific reactants and conditions used .
-
Transfer Hydrogenation of Ketones
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used in the transfer hydrogenation of ketones .
- Transfer hydrogenation is a process where a hydrogen atom is transferred from a hydrogen donor to an acceptor, often facilitated by a catalyst .
- The outcomes of these reactions can vary depending on the specific reactants and conditions used .
-
Anticancer Research
- Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C) is being thoroughly investigated for its therapeutic potential as an anticancer drug .
- The “multitargeted” complex targets enzymes, peptides, and intracellular proteins in addition to DNA, allowing it to specifically target cancer cells .
- BOLD-100 is the most advanced Ru-based treatment currently under investigation as an anticancer therapeutic . It’s being studied for the treatment of advanced gastric, pancreatic, colon, and bile duct cancers .
-
Synthesis of New Complexes
- Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) is used in the synthesis of new complexes .
- Density functional theory (DFT) calculations have been employed to understand the reaction mechanisms leading to the formation of dithiolato and trithiolato complexes starting from the dichloro(P-cymene)ruthenium(II) dimer .
- The results of the DFT study have allowed researchers to rationalize experimental results and synthesize previously unreported and hitherto considered as unrealistic complexes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
dichlororuthenium;1-methyl-4-propan-2-ylbenzene;tricyclohexylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h16-18H,1-15H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQOOGIJMPFDJH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47Cl2PRu |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

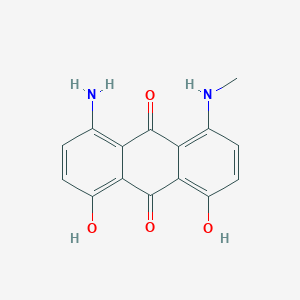


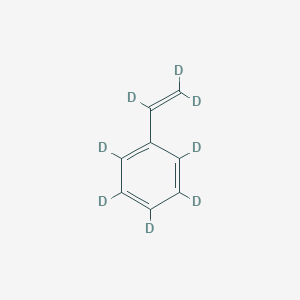
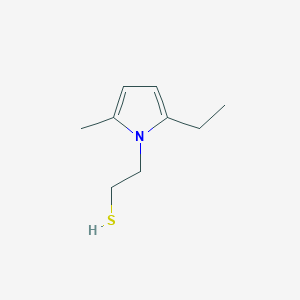
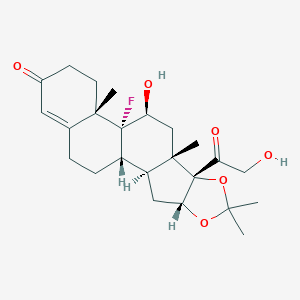
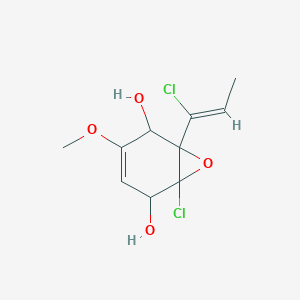
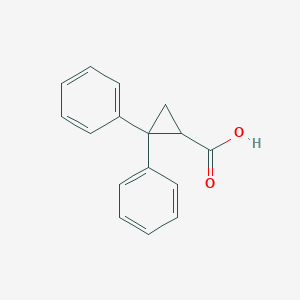
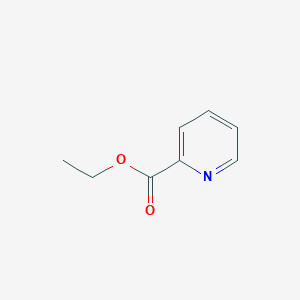
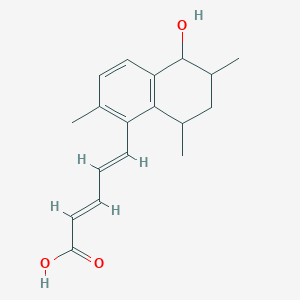
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)
